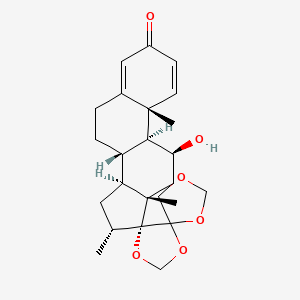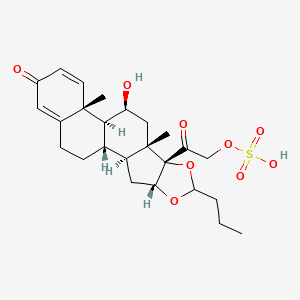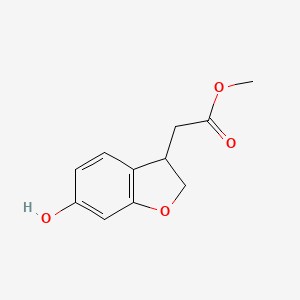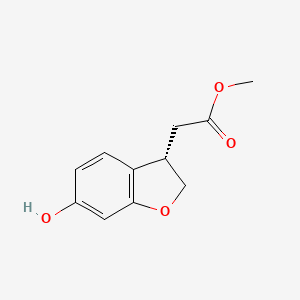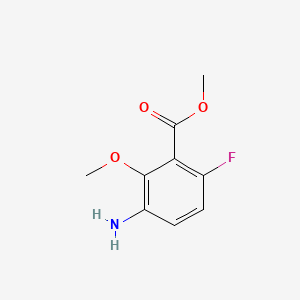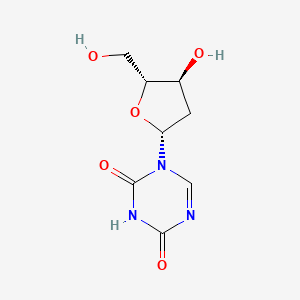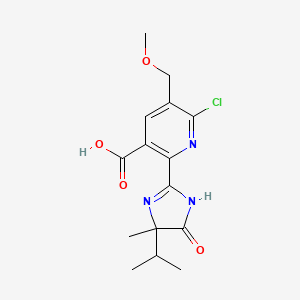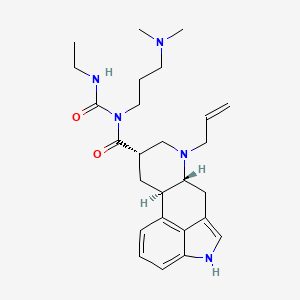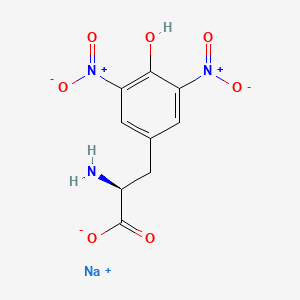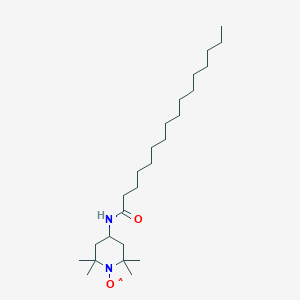
Biotina-11-dCTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-11-dCTP, also known as Biotin-11-2’-deoxycytidine-5’-triphosphate, is a modified nucleotide used in various molecular biology applications. It is a deoxycytidine triphosphate (dCTP) linked to a biotin molecule via an 11-atom linker. This modification allows for efficient interaction with avidin and streptavidin, making it useful for labeling DNA and cDNA .
Aplicaciones Científicas De Investigación
Biotin-11-dCTP has a wide range of scientific research applications, including:
Fluorescent In Situ Hybridization (FISH): Used for labeling DNA probes for hybridization.
Single Nucleotide Polymorphism (SNP) Analysis: Facilitates the detection of SNPs in genomic DNA.
Nick Translation: Used for labeling DNA fragments.
Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL): Detects DNA fragmentation by labeling the terminal end of nucleic acids.
Mecanismo De Acción
Target of Action
Biotin-11-dCTP primarily targets DNA/cDNA molecules . It is enzymatically incorporated into these molecules as a substitute for its natural counterpart, dCTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .
Mode of Action
Biotin-11-dCTP interacts with its targets (DNA/cDNA molecules) by being enzymatically incorporated into them . This incorporation occurs in the same manner as with natural dCTP . The Biotin moiety’s efficient detection is ensured by an 11-atom linker attached to the C5 position of cytidine .
Biochemical Pathways
The primary biochemical pathway affected by Biotin-11-dCTP is the DNA replication and transcription process. During these processes, Biotin-11-dCTP is incorporated into the DNA/cDNA molecules, resulting in Biotin-labeled DNA/cDNA probes . These probes can then be detected using various methods, such as streptavidin conjugation .
Pharmacokinetics
Its bioavailability in a given experiment can be influenced by factors such as its concentration and the specific conditions of the experiment .
Result of Action
The primary result of Biotin-11-dCTP’s action is the creation of Biotin-labeled DNA/cDNA probes . These probes can be used in various applications, including fluorescence in situ hybridization (FISH), single nucleotide polymorphism (SNP) analysis, nick translation, and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) .
Action Environment
The action, efficacy, and stability of Biotin-11-dCTP can be influenced by various environmental factors. For instance, the optimal final concentration of Biotin-11-dCTP may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the Biotin-11-dCTP/dCTP ratio is recommended . Furthermore, Biotin-11-dCTP should be stored at -20°C, with short-term exposure (up to 1 week cumulative) to ambient temperature possible .
Análisis Bioquímico
Biochemical Properties
Biotin-11-dCTP plays a crucial role in biochemical reactions by serving as a substitute for its natural counterpart, deoxycytidine triphosphate (dCTP). It is enzymatically incorporated into DNA or cDNA by DNA polymerases such as Klenow fragment, T4 DNA polymerase, and Taq DNA polymerase . The biotin moiety attached to Biotin-11-dCTP allows for efficient interaction with avidin and streptavidin, facilitating the detection of biotin-labeled DNA/cDNA probes using various conjugates like horseradish peroxidase (HRP), alkaline phosphatase (AP), fluorescent dyes, or agarose/magnetic beads .
Cellular Effects
Biotin-11-dCTP influences various cellular processes by enabling the labeling and detection of DNA within cells. This compound is incorporated into DNA during replication or repair, allowing researchers to track DNA synthesis and localization. The biotin-streptavidin interaction enhances the sensitivity and specificity of detection methods, making it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Biotin-11-dCTP involves its incorporation into DNA by DNA polymerases during replication or repair. The biotin moiety attached to the nucleotide allows for subsequent detection using streptavidin-conjugated probes. This interaction is highly specific and strong, enabling the efficient capture and visualization of biotin-labeled DNA . The incorporation of Biotin-11-dCTP into DNA does not significantly alter the DNA structure or function, making it a reliable tool for various molecular biology applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Biotin-11-dCTP are important considerations. Biotin-11-dCTP is stable when stored at -20°C and can withstand short-term exposure to ambient temperature . Over time, the compound may degrade, affecting its incorporation efficiency and detection sensitivity. Long-term studies have shown that Biotin-11-dCTP maintains its functionality for up to 12 months when stored properly . Repeated freeze-thaw cycles should be avoided to prevent degradation.
Dosage Effects in Animal Models
The effects of Biotin-11-dCTP in animal models vary with different dosages. At optimal concentrations, Biotin-11-dCTP is efficiently incorporated into DNA without causing significant toxicity or adverse effects . At high doses, there may be potential toxic effects, including interference with normal DNA replication and repair processes. It is essential to determine the appropriate dosage for each specific application to minimize any adverse effects.
Metabolic Pathways
Biotin-11-dCTP is involved in metabolic pathways related to DNA synthesis and repair. The compound is incorporated into DNA by DNA polymerases, replacing the natural dCTP. This incorporation does not significantly alter the metabolic flux or metabolite levels within cells . The biotin moiety allows for subsequent detection and analysis of biotin-labeled DNA, facilitating studies on DNA metabolism and related pathways.
Transport and Distribution
Within cells, Biotin-11-dCTP is transported and distributed similarly to natural nucleotides. It is taken up by cells and incorporated into DNA during replication or repair. The biotin moiety enables efficient detection and localization of biotin-labeled DNA using streptavidin-conjugated probes . The distribution of Biotin-11-dCTP within tissues depends on the specific application and delivery method used.
Subcellular Localization
Biotin-11-dCTP is primarily localized within the nucleus, where DNA replication and repair occur. The compound is incorporated into newly synthesized DNA strands, allowing for the detection and analysis of DNA within specific subcellular compartments . The biotin-streptavidin interaction facilitates the visualization of biotin-labeled DNA in various cellular compartments, providing insights into DNA dynamics and localization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-11-dCTP is synthesized by enzymatically incorporating biotin into the natural dCTP. The process involves the use of nucleotide-exchange enzymes for biotin fill-in, enabling simultaneous labeling and repair of DNA ends . The reaction conditions typically include the use of Klenow fragment, T4 and Taq DNA-polymerases, reverse transcriptase, and terminal transferase.
Industrial Production Methods
Industrial production of Biotin-11-dCTP involves large-scale enzymatic synthesis, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% . The compound is then formulated into a filtered solution in 10 mM Tris-HCl buffer, with a concentration of 1.0 mM to 1.1 mM .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-11-dCTP undergoes several types of chemical reactions, including:
Substitution Reactions: The biotin moiety is incorporated into DNA/cDNA as a substitute for its natural counterpart dCTP.
Enzymatic Reactions: It serves as a substrate for various DNA polymerases and reverse transcriptases.
Common Reagents and Conditions
Common reagents used in reactions involving Biotin-11-dCTP include:
Klenow Fragment: A DNA polymerase used for nick translation and random priming.
T4 DNA Polymerase: Used for 3’-end terminal labeling.
Reverse Transcriptase: Facilitates the incorporation of Biotin-11-dCTP into cDNA.
Major Products Formed
The major products formed from reactions involving Biotin-11-dCTP are biotin-labeled DNA and cDNA probes. These probes can be detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .
Comparación Con Compuestos Similares
Biotin-11-dCTP is unique due to its 11-atom linker, which ensures optimal substrate properties and efficient detection of the biotin moiety . Similar compounds include:
Biotin-16-dUTP: A biotin-labeled deoxyuridine triphosphate with a 16-atom linker.
Biotin-16-dCTP: A biotin-labeled deoxycytidine triphosphate with a 16-atom linker.
Biotin-11-dUTP: A biotin-labeled deoxyuridine triphosphate with an 11-atom linker.
These compounds share similar applications but differ in the length of the linker and the type of nucleotide base used.
Propiedades
Número CAS |
136632-30-9 |
|---|---|
Fórmula molecular |
C27H44N7O16P3S |
Peso molecular |
847.663 |
Nombre IUPAC |
[[(2R,3S,5R)-5-[5-[(E)-2-[6-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethenyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C27H44N7O16P3S/c28-25-16(13-34(27(39)33-25)23-12-18(35)19(48-23)14-47-52(43,44)50-53(45,46)49-51(40,41)42)9-11-30-22(37)7-2-1-5-10-29-21(36)8-4-3-6-20-24-17(15-54-20)31-26(38)32-24/h9,11,13,17-20,23-24,35H,1-8,10,12,14-15H2,(H,29,36)(H,30,37)(H,43,44)(H,45,46)(H2,28,33,39)(H2,31,32,38)(H2,40,41,42)/b11-9+/t17-,18-,19+,20+,23+,24-/m0/s1 |
Clave InChI |
VYVXPTRPDQAFBQ-VQDTXJPOSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


